Stereochemical Requirement for JAK3-Dependent Stat5 Phosphorylation: Only the 3R,4R Isomer Is Active
In a head-to-head comparison of all four enantiopure stereoisomers of Tofacitinib (whose stereochemistry is derived directly from the intermediate), Jiang et al. (2008) found that only the 3R,4R isomer blocked Stat5 phosphorylation, a JAK3-dependent cellular event [1]. The (3S,4S) enantiomer, as well as the (3R,4S) and (3S,4R) diastereomers, lacked this functional activity. This establishes that the (3R,4R) configuration of the intermediate is not a preference but an absolute requirement for producing pharmacologically competent API [1].
| Evidence Dimension | JAK3-dependent Stat5 phosphorylation inhibition |
|---|---|
| Target Compound Data | 3R,4R isomer: active (blocks Stat5 phosphorylation) |
| Comparator Or Baseline | 3S,4S enantiomer: inactive; 3R,4S and 3S,4R diastereomers: inactive for JAK3-dependent Stat5 phosphorylation |
| Quantified Difference | Qualitative yes/no: only 3R,4R isomer active; all other stereoisomers inactive for this endpoint |
| Conditions | Cell-based Stat5 phosphorylation assay; kinase profiling across >350 kinases (Jiang et al., J. Med. Chem. 2008) |
Why This Matters
Procurement of the incorrect stereoisomer yields an intermediate that produces pharmacologically inert API, rendering the entire synthetic campaign futile for drug substance manufacturing.
- [1] Jiang, J. et al. Examining the Chirality, Conformation and Selective Kinase Inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550). J. Med. Chem. 2008, 51 (24), 8012–8018. View Source
